molecular formula C17H19N3O2 B2397247 (3,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine CAS No. 364341-43-5

(3,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine

Cat. No.: B2397247
CAS No.: 364341-43-5
M. Wt: 297.358
InChI Key: KAEDARUYRYNSMM-UHFFFAOYSA-N
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Description

(3,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine is a complex organic compound that features both a benzyl and a benzoimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 1-methyl-1H-benzoimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of a protic acid.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dimethoxybenzyl)-amine: A simpler analog with similar functional groups but lacking the benzoimidazole moiety.

    (1-Methyl-1H-benzoimidazol-5-yl)-amine: Another analog that retains the benzoimidazole structure but lacks the dimethoxybenzyl group.

Uniqueness

(3,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine is unique due to the combination of the 3,4-dimethoxybenzyl and 1-methyl-1H-benzoimidazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-methylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-20-11-19-14-9-13(5-6-15(14)20)18-10-12-4-7-16(21-2)17(8-12)22-3/h4-9,11,18H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEDARUYRYNSMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NCC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325939
Record name N-[(3,4-dimethoxyphenyl)methyl]-1-methylbenzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202651
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

364341-43-5
Record name N-[(3,4-dimethoxyphenyl)methyl]-1-methylbenzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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